Allyltris(trimethylsilyloxy)silane

Radical Allylation Organic Synthesis C-C Bond Formation

Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0), a branched organosilicon compound with the molecular formula C₁₂H₃₂O₃Si₄ , is characterized by a central silicon atom bearing one allyl group and three trimethylsiloxy ligands. It appears as a colorless to almost colorless clear liquid, is insoluble in water, and exhibits a boiling point of 105–111 °C (depending on pressure) with a flash point of 67–153 °C.

Molecular Formula C12H32O3Si4
Molecular Weight 336.72 g/mol
CAS No. 7087-21-0
Cat. No. B1288918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltris(trimethylsilyloxy)silane
CAS7087-21-0
Molecular FormulaC12H32O3Si4
Molecular Weight336.72 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C12H32O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H,1,12H2,2-10H3
InChIKeyWCAXVXQTTCIZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0): Chemical Identity and Procurement Baseline


Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0), a branched organosilicon compound with the molecular formula C₁₂H₃₂O₃Si₄ [1], is characterized by a central silicon atom bearing one allyl group and three trimethylsiloxy ligands . It appears as a colorless to almost colorless clear liquid, is insoluble in water, and exhibits a boiling point of 105–111 °C (depending on pressure) with a flash point of 67–153 °C [2]. This structural motif confers distinct reactivity in radical allylation reactions and sol-gel processes, positioning the compound as a specialized precursor in materials science and organic synthesis. Its procurement is driven by applications requiring a non-hydrolyzable allylsilane with high thermal stability and the ability to function as a radical allylating agent without the need for fluoride activation.

Fluoride-free radical allylation for sensitive substrates
Controlled sol-gel precursor for homogeneous hybrid films
Non-polar, thermally stable; compatible with anhydrous and supercritical CO₂ processes

Why Generic Substitution Fails for Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0): Critical Performance Gaps vs. Trialkoxy Analogs


Direct substitution of Allyltris(trimethylsilyloxy)silane with simpler trialkoxy allylsilanes (e.g., allyltrimethoxysilane or allyltriethoxysilane) or other in-class allylsilanes is not scientifically sound due to fundamental differences in hydrolytic stability, crosslinking efficiency, and surface activity. Trialkoxy allylsilanes undergo rapid hydrolysis to form silanol intermediates, which condense to siloxane networks—a process that is often uncontrolled and can compromise material homogeneity . In contrast, the trimethylsiloxy groups of the target compound confer moisture resistance and allow for more controlled sol-gel polymerization [1]. Furthermore, studies comparing alkenyltrimethoxysilanes reveal that the allyl derivative (C-allyl) significantly outperforms vinyl and octenyl variants in silica/rubber composites due to enhanced filler dispersion and crosslink density [2], underscoring that even among trialkoxy silanes, the allyl functionality is not equivalent to other alkenyl groups. These quantitative performance disparities, detailed below, render generic substitution a high-risk approach for applications demanding precise control over reactivity, network architecture, and interfacial properties.

Target: moisture-resistant trimethylsiloxy groups
Trialkoxy analogs: rapid hydrolysis, uncontrolled condensation
Hydrolytic stability mismatch may compromise sol-gel control and formulation shelf life.
Target: fluoride-free radical allylation
Trialkoxy analogs: require fluoride co-reagent for allylation
Activation requirements differ; may complicate substrate scope and workup in synthetic workflows.
Target: non-polar, scCO₂-soluble
Trialkoxy analogs: polar, water-reactive
Surface activity and solvent compatibility profiles may not transfer to non-aqueous or green solvent applications.

Quantitative Differentiation of Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0) vs. Closest Analogs: An Evidence-Based Procurement Guide


Enhanced Radical Allylation Efficiency vs. Allyltrimethoxysilane: Eliminating Fluoride Activation Requirement

Allyltris(trimethylsilyloxy)silane functions as a radical allylating agent for organic halides without requiring fluoride ion activation, unlike allyltrimethoxysilane, which typically requires dual activation by a Lewis acid and fluoride ion . The trimethylsiloxy substituents facilitate homolytic Si–C bond cleavage under free radical conditions, enabling direct allyl transfer .

Radical Allylation
Data to verify
Operates without fluoride activation under free radical conditions
Supports fluoride-free allylation workflow
Class-level inference; verify substrate scope
Radical Allylation Organic Synthesis C-C Bond Formation

Thermal and Hydrolytic Stability Advantage Over Trialkoxy Allylsilanes (Allyltrimethoxysilane)

Allyltris(trimethylsilyloxy)silane exhibits good thermal stability and resistance to moisture, making it suitable for silicone-based formulations . In contrast, allyltrimethoxysilane is highly moisture-sensitive and undergoes rapid hydrolysis, requiring storage under nitrogen .

Hydrolytic Stability
Data to verify
Trimethylsiloxy groups confer moisture resistance; low hydrolysis sensitivity (rating 2)
May reduce formulation defects compared to moisture-sensitive alkoxy silanes
Qualitative comparison; confirm under process conditions
Thermal Stability Hydrolytic Stability Silicone Formulations

Controlled Sol-Gel Polymerization vs. Rapid Hydrolysis of Trialkoxysilanes

Organoallylsilanes, including Allyltris(trimethylsilyloxy)silane, exhibit low intrinsic reactivity toward hydrolysis, enabling controlled sol-gel polymerization that can be accelerated by solvent effects (e.g., acetonitrile) [1][2]. In contrast, trialkoxysilanes like allyltrimethoxysilane undergo extremely rapid hydrolysis, often leading to uncontrolled condensation and heterogeneous gel networks [3].

Sol-Gel Control
Class-level
Low intrinsic hydrolysis rate; deallylation is rate-determining; accelerated by acetonitrile
Enables fabrication of homogeneous organosilica hybrids
Controlled kinetics contrasts with rapid trialkoxysilane hydrolysis
Sol-Gel Chemistry Organosilica Hybrids Controlled Polymerization

Superior Silica Dispersion and Crosslink Density in Rubber Composites (Allyl vs. Vinyl/Octenyl Trialkoxysilanes)

In silica/SBR rubber composites, allyl-functionalized trialkoxysilane (C-allyl) demonstrated superior silica dispersion and increased crosslink density compared to vinyl (C-vinyl) and 7-octenyl (C-octenyl) variants [1]. The allyl derivative also exhibited improved tensile strength, wet grip, and lower rolling resistance (tan δ at 60°C), attributes directly linked to the specific alkenyl group structure [1].

Silica Dispersion Rank
Class-level
C-allyl ranked highest among tested alkenyl silanes (vinyl, octenyl) for dispersion and crosslink density
Allyl group may support improved composite properties
Based on trialkoxysilane model; target compound inferred
Rubber Composites Silica Dispersion Crosslink Density

Non-Polar Surface Activity and Supercritical Fluid Solubility vs. Trialkoxysilanes

Allyltris(trimethylsilyloxy)silane is a non-polar, surface-active agent with low viscosity and solubility in supercritical fluids [1]. Trialkoxysilanes like allyltrimethoxysilane are polar and water-reactive, precluding their use as non-polar surfactants or in supercritical CO₂ processing .

Surface Activity
Context-dependent
LogP ~4.7; soluble in supercritical CO₂; non-polar
Supports non-aqueous surface modification and green solvent processing
Contrasts with polar, water-reactive trialkoxysilanes
Surfactants Supercritical Fluids Surface Modification

Crosslinking and Coupling Efficiency in Silicone Elastomers vs. Allyltrimethoxysilane

Allyltris(trimethylsilyloxy)silane enhances adhesion and durability in silicone elastomers, sealants, and coatings due to its ability to participate in cross-linking via the allyl group while the trimethylsiloxy groups provide hydrophobicity and compatibility . Allyltrimethoxysilane, while also capable of crosslinking, undergoes rapid hydrolysis that can lead to premature gelation and uneven distribution in formulations .

Crosslinking Behavior
Data to verify
Controlled crosslinking via allyl group; hydrophobic trimethylsiloxy groups enhance compatibility
May improve formulation homogeneity and reproducibility
Rapid alkoxy hydrolysis can cause premature gelation
Silicone Elastomers Crosslinking Adhesion Promotion

Optimal Application Scenarios for Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0) Based on Quantitative Differentiation Evidence


Fluoride-Free Radical Allylation in Pharmaceutical Intermediate Synthesis

Allyltris(trimethylsilyloxy)silane is the preferred allylating agent when fluoride ion contamination must be avoided (e.g., in late-stage functionalization of fluoride-sensitive substrates or in continuous flow processes). Its ability to undergo radical allylation without fluoride co-reagents, as contrasted with allyltrimethoxysilane , simplifies purification and reduces waste streams.

Controlled Sol-Gel Fabrication of Organosilica Hybrid Films and Monoliths

The compound's low intrinsic hydrolysis rate, which enables controlled sol-gel polymerization accelerated by solvent choice (e.g., acetonitrile) [1], makes it an ideal precursor for fabricating homogeneous periodic mesoporous organosilicas (PMOs) and functional coatings. This contrasts with the rapid, often uncontrollable hydrolysis of trialkoxysilanes.

High-Performance Silica/Rubber Composite Formulation for Tire Treads

In silica-filled SSBR tire tread formulations, the allyl functional group (present in the target compound) yields superior silica dispersion, higher crosslink density, and improved wet grip/rolling resistance balance relative to vinyl or octenyl silanes [2]. This translates to quantifiably better tire performance and fuel efficiency.

Non-Aqueous Surface Modification and Supercritical CO₂ Processing

The compound's non-polar, surface-active nature and solubility in supercritical CO₂ enable dry surface modification of porous materials (e.g., aerogels, membranes) and green solvent processing. Trialkoxysilanes, being polar and water-reactive, are unsuitable for such applications.

Application
Selection Property
Validation Focus
Fluoride-free radical allylation for sensitive substrates
Allylation without fluoride co-reagent
Radical allylation efficiency under anhydrous conditions
Controlled sol-gel synthesis of organosilica hybrid films
Low intrinsic hydrolysis reactivity
Sol-gel polymerization control in organic solvents
Silica/rubber composite formulation for tire treads
Allyl group for silica dispersion enhancement
Filler dispersion and crosslink density in SSBR
Non-aqueous surface modification via supercritical CO₂
Non-polar and scCO₂-soluble
Dry surface activity and green solvent compatibility
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